molecular formula C16H14N2OS2 B6510177 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide CAS No. 896351-68-1

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide

Cat. No.: B6510177
CAS No.: 896351-68-1
M. Wt: 314.4 g/mol
InChI Key: MWXFTCKQFFNPJX-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide is a synthetic organic compound characterized by its complex structure comprising a cyclopenta[b]thiophene ring fused with a cyano group and a benzamide moiety substituted with a methylsulfanyl group. Due to its intricate structure, this compound possesses unique chemical and biological properties that have captured the interest of scientists in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide typically involves multiple steps:

  • Formation of the Cyclopenta[b]thiophene Ring: Initial synthesis begins with the formation of the cyclopenta[b]thiophene ring. This often requires cyclization reactions involving thiophene precursors and carbonyl compounds under acidic or basic conditions.

  • Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions, typically using cyanide salts such as sodium cyanide in polar solvents.

  • Benzamide Formation: The final step involves coupling the methylsulfanyl benzene derivative with the intermediate cyclopenta[b]thiophene compound. This can be achieved using amide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) under controlled conditions to yield the desired product.

Industrial Production Methods

For industrial-scale production, the methods involve optimizations for efficiency and cost-effectiveness. Continuous flow processes and use of automated reactors may be employed to achieve higher yields and purity. Key considerations include the choice of solvents, temperature control, and purification methods to ensure consistency in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide is known to undergo various chemical reactions, including:

  • Oxidation: Oxidative reactions can introduce functional groups like hydroxyl or carbonyl into the structure, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions, typically employing reagents like lithium aluminum hydride, can reduce the cyano group to primary amines.

  • Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic benzene ring and the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Common oxidants include potassium permanganate and chromium trioxide, often in acidic or basic media.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used in aprotic solvents.

  • Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under varied conditions, often requiring catalysts or base/acid assistance.

Major Products

The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amine derivatives. Substitution reactions often yield derivatives with diverse functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide is studied for its potential as a building block for more complex molecules. Its ability to undergo various transformations makes it a versatile intermediate in organic synthesis.

Biology

The compound has garnered interest in biological studies due to its potential as a ligand in enzyme studies or as a probe in understanding specific biological pathways. Its unique structure allows it to interact with various biological macromolecules.

Medicine

In medicinal chemistry, this compound may serve as a lead compound in drug discovery. Researchers investigate its interactions with biological targets to design novel therapeutic agents, particularly in the fields of oncology and neurology.

Industry

Industrial applications include its use in the development of advanced materials, such as organic semiconductors, due to its stable and flexible electronic properties.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other cyclopenta[b]thiophene derivatives, N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide is unique due to its combination of a cyano group and a methylsulfanyl benzamide moiety. This combination imparts distinctive reactivity and interaction profiles.

List of Similar Compounds

  • Cyclopenta[b]thiophene derivatives: Compounds like 2,3-dihydrocyclopenta[b]thiophene.

  • Benzamide derivatives: Compounds such as 4-methylsulfanylbenzamide.

  • Cyano-substituted derivatives: Compounds like 3-cyanothiophene.

These comparisons highlight the uniqueness of the compound in terms of its synthetic potential and biological relevance.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-20-11-7-5-10(6-8-11)15(19)18-16-13(9-17)12-3-2-4-14(12)21-16/h5-8H,2-4H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXFTCKQFFNPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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